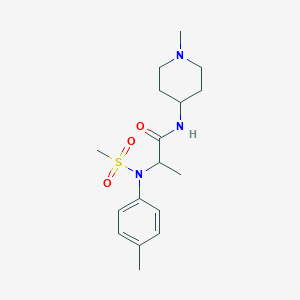![molecular formula C20H25N3O B4481222 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide](/img/structure/B4481222.png)
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Overview
Description
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide is a compound known for its significant role in medicinal chemistry. It is a benzamide derivative that has been extensively studied for its therapeutic potential, particularly in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . This compound is also known for its ability to inhibit specific tyrosine kinases, making it a valuable agent in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide involves several key steps. One common method includes the formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine . The reaction conditions typically involve the use of solvents like ethanol and reagents such as thiourea, sodium, and hydrazine hydrate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing with ethanol, using concentrated hydrochloric acid, and employing various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide and sodium tungstate.
Reduction: Common reducing agents include hydrazine hydrate and iron chloride.
Substitution: This compound can undergo substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Sodium tungstate and hydrogen peroxide in acetone at 40°C.
Reduction: Hydrazine hydrate and iron chloride in methanol under reflux conditions.
Substitution: Potassium carbonate and 1-methylpiperazine in ethanol under reflux.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
Scientific Research Applications
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide involves the inhibition of specific tyrosine kinases, such as BCR-ABL and c-kit . By binding to the inactive form of these kinases, the compound prevents their activation, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . This mechanism is particularly effective in treating cancers that are driven by these kinases .
Comparison with Similar Compounds
Similar Compounds
Nilotinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Sorafenib: A kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Uniqueness
This compound is unique due to its specific inhibition of the BCR-ABL fusion protein, making it highly effective in treating chronic myelogenous leukemia . Its ability to selectively target cancer cells while sparing normal cells is a significant advantage over other similar compounds .
Properties
IUPAC Name |
2-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-3-4-6-19(16)20(24)21-15-17-7-9-18(10-8-17)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIXFGFINFVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-imidazol-1-yl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4481145.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4481150.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4481156.png)
![6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4481169.png)
![4-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4481184.png)
![4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4481191.png)
![N,N-diethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4481200.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B4481206.png)
![2-phenoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4481207.png)
![2-ethyl-N-(2-pyridinylmethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4481209.png)

![2-BENZYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B4481228.png)
![N-[2-methoxy-5-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4481234.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4481243.png)
